2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile
Description
Properties
IUPAC Name |
2-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4S/c17-16-20-8-13(22-16)10-21-9-12(5-11(6-18)7-19)14-3-1-2-4-15(14)21/h1-5,8-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOWPEMLSWEROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140500 | |
| Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-74-3 | |
| Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866049-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-chloro-1,3-thiazole with appropriate reagents under controlled conditions . The indole moiety is then introduced through a condensation reaction with indole derivatives . Finally, the malononitrile group is added via a Knoevenagel condensation reaction, which involves the reaction of malononitrile with the intermediate product in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
Scientific Research Applications
2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key enzymes or signaling pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile
- Molecular Formula : C₁₆H₉ClN₄S
- Molecular Weight : 324.79 g/mol
- CAS Number : 866049-74-3
- Key Structural Features: A chloro-substituted thiazole ring fused to an indole moiety via a methylene linker. A malononitrile group (C(CN)₂) conjugated to the indole’s 3-position through a methylene bridge. Planar π-conjugated system due to the sp²-hybridized carbons in the indole and thiazole rings .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | C₁₆H₉ClN₄S | Chloro-thiazole, indole, malononitrile | Potential nonlinear optical materials, antimicrobial agents | |
| 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile | C₁₅H₁₃N₅O | Pyrazolone, malononitrile | High thermal stability (m.p. 254.7°C), IR absorption at 2200 cm⁻¹ (CN stretch) | |
| (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile | C₇H₃ClN₄S₂ | Dithiazole, methylthio, malononitrile | Antiviral activity, synthesized via cyclization of thioureas | |
| Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate | C₁₃H₁₁ClN₂O₃S | Thiazolidinone, chlorophenyl, ester | Anti-Toxoplasma gondii activity | |
| 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | C₅H₆N₄S | Pyrazole, methylthio, nitrile | Intermediate for heterocyclic synthesis (71.5% yield) |
Key Comparative Insights :
Structural Diversity: The target compound distinguishes itself with a chloro-thiazole-indole core, whereas analogs like those in and prioritize pyrazole or pyrazolone scaffolds.
Synthetic Pathways: The compound in is synthesized via refluxing 4-aminoantipyrine with malononitrile and triethylorthoformate in methanol, yielding 90% product. In contrast, the dithiazole derivative requires cyclization of thioureas under controlled conditions. The target compound’s synthesis likely involves alkylation of indole with 2-chloro-1,3-thiazol-5-ylmethyl chloride, followed by condensation with malononitrile, similar to methods in .
Physicochemical Properties: Thermal Stability: The pyrazolone-malononitrile hybrid exhibits exceptional thermal stability (m.p. 254.7°C), attributed to intramolecular hydrogen bonding (IR: 3210 cm⁻¹ NH stretch). The target compound’s stability remains uncharacterized but is expected to be lower due to fewer hydrogen-bonding donors. Electronic Properties: The malononitrile group in all compounds contributes to strong electron-withdrawing effects, critical for nonlinear optical (NLO) applications. For example, TMIPNS (a structurally similar compound) shows a bond-length alternation (BLA) of 0.04 Å, indicative of NLO activity .
Biological Activity: The thiazolidinone derivative in demonstrates anti-T. gondii activity, likely due to its ability to disrupt parasitic enzymes. The target compound’s bioactivity is unreported but may share mechanisms with thiazole-containing antifungals or antivirals .
Table 2: Crystallographic and Computational Data
Recommendations :
- Conduct DFT calculations to predict hyperpolarizability and NLO efficiency.
- Explore synthetic modifications (e.g., replacing chloro-thiazole with fluorinated analogs) to enhance bioavailability or optical properties.
Biological Activity
The compound 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H11ClN4OS, with a molecular weight of approximately 290.77 g/mol. The compound features a thiazole moiety linked to an indole structure, which is known to influence its biological properties.
Research indicates that compounds containing both thiazole and indole structures exhibit significant interactions with biological macromolecules, including proteins and nucleic acids. The presence of the thiazole ring is crucial for its cytotoxic activity, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis.
Antitumor Activity
Several studies have investigated the antitumor potential of thiazole-containing compounds. For instance:
- Study Findings : A recent study reported that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for select compounds were found to be less than those of established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Thiazole Derivative 2 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
| Doxorubicin | Various | <10 |
Antimicrobial Activity
The compound also shows potential antimicrobial effects. Research has demonstrated that certain indole-thiazole derivatives possess activity against a range of bacterial strains:
- Case Study : In vitro studies indicated that the compound exhibits bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the thiazole and indole rings significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances cytotoxicity by stabilizing the compound's interaction with target proteins .
| Modification | Effect on Activity |
|---|---|
| Chlorine on Thiazole | Increased cytotoxicity |
| Methyl on Indole | Enhanced binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
